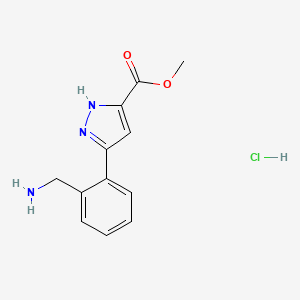

3-(2-Chloropyridin-3-yl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

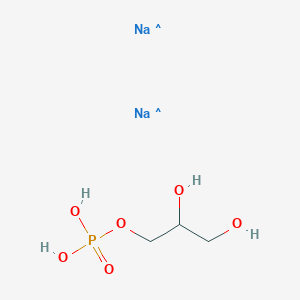

3-(2-Chloropyridin-3-yl)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Novel Compounds : A study by Shastri and Joshi (2014) discusses the synthesis of novel 3-(2-chloroquinolin-3-yl)acrylic acid derivatives using Knoevenagal condensation, highlighting their potential use in medicinal fields due to their wide applicability, especially in the development of drugs like Niphendipine (Shastri & Joshi, 2014).

Material Science and Polymer Chemistry : Bertran et al. (2008) investigated poly(3-thiophene-3-yl acrylic acid), focusing on its structural and electronic properties. This work is significant in understanding the potential applications of such polymers in various fields, including electronics and materials science (Bertran et al., 2008).

Dye-Sensitized Solar Cells : Qin et al. (2007) explored the use of organic dyes containing acrylic acid derivatives in dye-sensitized solar cells. Their study offers insights into the efficiency of these compounds in solar energy conversion (Qin et al., 2007).

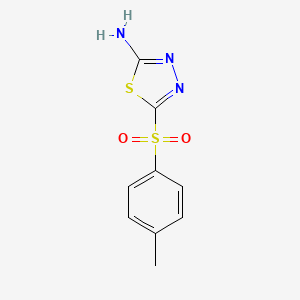

Insecticide Development : Yang et al. (2019) described the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a key intermediate for the insecticidal candidate tyclopyrazoflor. This highlights the role of chloropyridine derivatives in developing effective insecticides (Yang et al., 2019).

Fluorescent Probes for Sensing Applications : Dai et al. (2014) synthesized a fluorescent probe using acrylic acid derivatives for sensing cysteine, demonstrating the application of these compounds in bio-sensing and imaging (Dai et al., 2014).

Photophysical Studies : Guo et al. (2012) studied the hydrogen bonding compound (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, providing insights into its photophysical properties. This research is crucial for understanding the behavior of such compounds under various conditions (Guo et al., 2012).

Hybrid Solar Cell Applications : Lin et al. (2013) explored the use of pyridine-based surface ligands, including derivatives of acrylic acid, in hybrid solar cells, demonstrating their impact on the performance and efficiency of these energy devices (Lin et al., 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Chloropyridin-3-yl)acrylic acid involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. This derivative is then decarboxylated using heat to yield the desired product.", "Starting Materials": [ "2-chloro-3-pyridinecarboxaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (2 equivalents) in a suitable solvent such as ethanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting malonic acid derivative by recrystallization or column chromatography.", "Step 4: Decarboxylate the malonic acid derivative by heating it to around 200°C in the presence of a suitable catalyst such as copper powder or palladium on carbon.", "Step 5: Isolate the product by acidification and filtration, followed by recrystallization or column chromatography." ] } | |

Numéro CAS |

118419-93-5 |

Formule moléculaire |

C8H6ClNO2 |

Poids moléculaire |

183.59 g/mol |

Nom IUPAC |

3-(2-chloropyridin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12) |

Clé InChI |

PJLXTJJEXKSZAF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)Cl)C=CC(=O)O |

SMILES canonique |

C1=CC(=C(N=C1)Cl)C=CC(=O)O |

Synonymes |

3-(2-CHLORO-3-PYRIDYL)ACRYLIC ACID |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)